(3,4-Dimethylphenyl)(quinolin-3-yl)methanone
Overview
Description
(3,4-Dimethylphenyl)(quinolin-3-yl)methanone is an organic compound that features a methanone group bonded to both a 3,4-dimethylphenyl ring and a quinolin-3-yl ring
Mechanism of Action
Target of Action
Quinolines and quinolones, which include this compound, are known to have a broad spectrum of biological activities . They have been used as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor agents . Some quinolines have been examined for their ability to trigger HIV-1 IN multimerisation via binding to an allosteric site .
Mode of Action
Quinolines and quinolones generally work by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling . This results in the inhibition of bacterial DNA synthesis .
Biochemical Pathways
Quinolines and quinolones are known to affect a wide range of biological pathways due to their broad spectrum of bioactivities .
Pharmacokinetics
Quinolones, in general, are known for their excellent tissue penetration . They achieve high peak serum concentrations after treatment and are excreted by the kidney .
Result of Action
Given the broad spectrum of bioactivities of quinolines and quinolones, the effects can be expected to be diverse and dependent on the specific target and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethylphenyl)(quinolin-3-yl)methanone typically involves the condensation of 3,4-dimethylbenzaldehyde with quinoline-3-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired methanone.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the quinoline ring.
Substitution: Friedel-Crafts acylation and alkylation reactions can be used to introduce substituents onto the phenyl ring.
Major Products:
Oxidation: 3,4-Dimethylbenzoic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
(3,4-Dimethylphenyl)(quinolin-3-yl)methanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
- (3,4-Dimethylphenyl)(quinolin-4-yl)methanone
- (3,4-Dimethylphenyl)(quinolin-2-yl)methanone
- Bis(3,4-dimethylphenyl)methanone
Comparison: Compared to its analogs, (3,4-Dimethylphenyl)(quinolin-3-yl)methanone exhibits unique properties due to the position of the quinoline ring. This positional difference can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-quinolin-3-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-12-7-8-15(9-13(12)2)18(20)16-10-14-5-3-4-6-17(14)19-11-16/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUDGPHNIKWXHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601265623 | |
Record name | (3,4-Dimethylphenyl)-3-quinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601265623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187169-95-4 | |
Record name | (3,4-Dimethylphenyl)-3-quinolinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dimethylphenyl)-3-quinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601265623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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